5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine
Overview
Description
5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine is an organic compound that belongs to the class of benzoxazoles. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This compound is characterized by the presence of a chloro substituent at the 5-position of the benzoxazole ring and a methyl group at the 2-position of the aniline moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine typically involves the following steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a suitable carboxylic acid derivative, such as 5-chloro-2-carboxybenzoic acid, under acidic conditions.
Substitution Reaction: The synthesized benzoxazole is then subjected to a substitution reaction with 2-methylaniline in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding quinone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzoxazole derivatives.
Scientific Research Applications
5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: In the study of enzyme inhibitors and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceutical agents due to its unique structural features.
Industry: As an intermediate in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide
- [4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methanamine dihydrochloride
Uniqueness
5-(5-Chlorobenzooxazol-2-yl)-2-methylphenylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-8-2-3-9(6-11(8)16)14-17-12-7-10(15)4-5-13(12)18-14/h2-7H,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFNQNNCPOYVQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352259 | |
Record name | 5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292058-49-2 | |
Record name | 5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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